(1Z)-4-chloro-1-(propan-2-ylidenehydrazinylidene)-1,2-dihydrophthalazine
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Overview
Description
(1Z)-4-CHLORO-1-[2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YLIDENE]-1,2-DIHYDROPHTHALAZINE is a complex organic compound characterized by its unique structure, which includes a chlorinated phthalazine ring and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4-CHLORO-1-[2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YLIDENE]-1,2-DIHYDROPHTHALAZINE typically involves the reaction of 4-chlorophthalazine with isopropylidene hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-4-CHLORO-1-[2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YLIDENE]-1,2-DIHYDROPHTHALAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(1Z)-4-CHLORO-1-[2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YLIDENE]-1,2-DIHYDROPHTHALAZINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-4-CHLORO-1-[2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YLIDENE]-1,2-DIHYDROPHTHALAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their specific functional groups and positions of chlorine atoms.
Phthalazine Derivatives: Compounds with similar phthalazine rings but different substituents.
Uniqueness
(1Z)-4-CHLORO-1-[2-(PROPAN-2-YLIDENE)HYDRAZIN-1-YLIDENE]-1,2-DIHYDROPHTHALAZINE is unique due to its specific combination of a chlorinated phthalazine ring and a hydrazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(propan-2-ylideneamino)phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-7(2)13-15-11-9-6-4-3-5-8(9)10(12)14-16-11/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITACOUMSONYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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